(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine
Overview
Description
(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine is a useful research compound. Its molecular formula is C27H30FNO and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives similar to the compound , are pivotal in medicinal chemistry for developing novel bioactive molecules. The versatility of the pyrrolidine scaffold is underscored by its ability to efficiently explore pharmacophore space due to sp3 hybridization, contribute to molecular stereochemistry, and increase three-dimensional coverage through non-planarity, a phenomenon known as “pseudorotation” (Li Petri et al., 2021). This structural flexibility enables the synthesis of compounds with selective biological activities, thus playing a crucial role in the design of new drug candidates.
Advancements in Synthesis Techniques
Research on propargylic alcohols demonstrates their utility as versatile building blocks in organic synthesis, offering diverse strategies for constructing polycyclic systems, including heterocycles. This relevance extends to the synthesis pathways for creating compounds with pyrrolidine derivatives, showcasing the innovative approaches to developing potentially bioactive molecules through one-pot multicomponent reactions (Mishra et al., 2022).
Chemical and Biological Properties
The fluorine atom's incorporation into organic molecules, akin to the fluoromethyl group in the specified compound, significantly affects their chemical and biological properties. Fluorine's introduction is known to alter metabolic stability, membrane permeability, and binding affinity towards biological targets, which is instrumental in drug discovery and development (Howard et al., 1996). These properties make fluorinated pyrrolidine derivatives valuable for exploring new therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
(3R)-3-(fluoromethyl)-1-[(2S)-1-trityloxypropan-2-yl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FNO/c1-22(29-18-17-23(19-28)20-29)21-30-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-16,22-23H,17-21H2,1H3/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPRJWSDBYEXAB-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4CCC(C4)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4CC[C@H](C4)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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